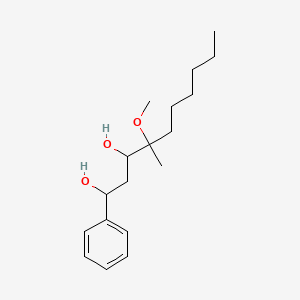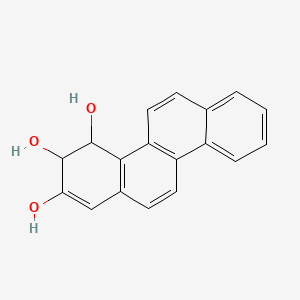
4-Methoxy-4-methyl-1-phenyldecane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-4-methyl-1-phenyldecane-1,3-diol is an organic compound with the molecular formula C18H28O3 It is characterized by the presence of a methoxy group, a methyl group, and a phenyl group attached to a decane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methyl-1-phenyldecane-1,3-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl group followed by the introduction of methoxy and methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-4-methyl-1-phenyldecane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: NaOCH3 in methanol, NaH in THF.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of methoxy, ethoxy, or other alkoxy groups.
Aplicaciones Científicas De Investigación
4-Methoxy-4-methyl-1-phenyldecane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 4-Methoxy-4-methyl-1-phenyldecane-1,3-diol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-4-methyl-1-phenyldecane-1,3-dione: Similar structure but with a ketone group instead of a diol.
1-Phenyldecane: Lacks the methoxy and methyl groups, simpler structure.
4-Methoxy-1-phenyldecane: Similar but lacks the methyl group at the 4-position.
Uniqueness
4-Methoxy-4-methyl-1-phenyldecane-1,3-diol is unique due to the presence of both methoxy and methyl groups along with a phenyl group on a decane backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
| 84022-30-0 | |
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
4-methoxy-4-methyl-1-phenyldecane-1,3-diol |
InChI |
InChI=1S/C18H30O3/c1-4-5-6-10-13-18(2,21-3)17(20)14-16(19)15-11-8-7-9-12-15/h7-9,11-12,16-17,19-20H,4-6,10,13-14H2,1-3H3 |
Clave InChI |
DKYWXAGKZQLMBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C(CC(C1=CC=CC=C1)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)


![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)



